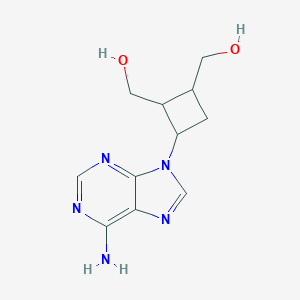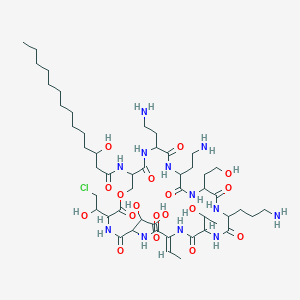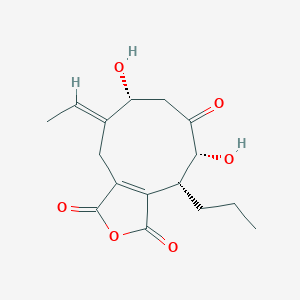
Cornexistin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cornexistin is a natural compound that has gained attention in recent years due to its potential applications in scientific research. It is a secondary metabolite produced by the fungus Fusarium graminearum, which is commonly found in cereal crops such as corn, wheat, and barley. Cornexistin has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties.
Wirkmechanismus
The mechanism of action of cornexistin is not fully understood. However, it is believed that cornexistin exerts its biological activities by interfering with the cell membrane and cell wall of the microorganisms. It has been found to disrupt the membrane potential of the cells, leading to the leakage of intracellular components. Cornexistin has also been found to inhibit the synthesis of ergosterol, which is an important component of the fungal cell membrane.
Biochemische Und Physiologische Effekte
Cornexistin has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including chitinase and β-glucosidase. Cornexistin has also been found to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. It has been suggested that the induction of oxidative stress may be responsible for the anticancer properties of cornexistin.
Vorteile Und Einschränkungen Für Laborexperimente
Cornexistin has several advantages for lab experiments. It is a natural compound that can be easily synthesized using biological methods. Cornexistin is also relatively stable and can be stored for long periods without losing its biological activity. However, cornexistin has some limitations for lab experiments. It is a complex molecule that can be difficult to purify and isolate. Cornexistin also has low solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of cornexistin. One area of research is the development of new methods for the synthesis and purification of cornexistin. Another area of research is the investigation of the mechanism of action of cornexistin. It is important to understand how cornexistin exerts its biological activities so that it can be used more effectively in scientific research. Future research could also focus on the development of new applications for cornexistin, such as its use as an antifungal or antibacterial agent in agriculture.
Conclusion:
Cornexistin is a natural compound that has potential applications in scientific research. It has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. Cornexistin can be synthesized using chemical or biological methods, and it has several advantages for lab experiments. However, cornexistin also has some limitations, such as its low solubility in water. Future research could focus on the development of new methods for the synthesis and purification of cornexistin, as well as the investigation of its mechanism of action and new applications for scientific research.
Synthesemethoden
Cornexistin can be synthesized using chemical or biological methods. The chemical synthesis involves the use of various reagents and solvents, which can be expensive and time-consuming. On the other hand, the biological synthesis involves the use of microorganisms such as bacteria, fungi, and yeast, which can produce cornexistin in large quantities. The biological synthesis is considered to be more eco-friendly and cost-effective than the chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Cornexistin has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. Cornexistin has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Staphylococcus aureus. It has also been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
123068-35-9 |
|---|---|
Produktname |
Cornexistin |
Molekularformel |
C16H20O6 |
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
(4R,5R,8R,9E)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione |
InChI |
InChI=1S/C16H20O6/c1-3-5-9-13-10(15(20)22-16(13)21)6-8(4-2)11(17)7-12(18)14(9)19/h4,9,11,14,17,19H,3,5-7H2,1-2H3/b8-4+/t9-,11-,14-/m1/s1 |
InChI-Schlüssel |
ILMHTGUGRLGMCR-UJCPQBBRSA-N |
Isomerische SMILES |
CCC[C@H]1[C@H](C(=O)C[C@H](/C(=C/C)/CC2=C1C(=O)OC2=O)O)O |
SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
Kanonische SMILES |
CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O |
Synonyme |
cornexistin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



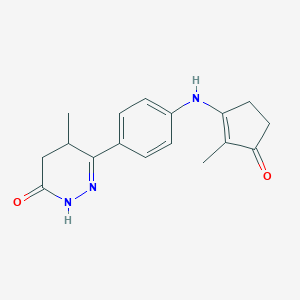
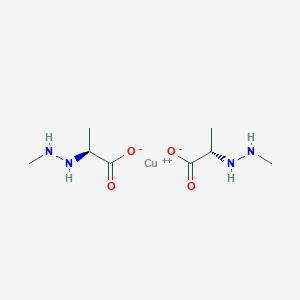
![21,24,28-Triacetyloxy-7-methoxy-19,26-dioxo-3-oxa-16-azaheptacyclo[15.12.0.02,4.02,8.04,15.018,27.020,25]nonacosa-1(29),6,17,20,22,24,27-heptaen-9,13-diyne-6-carboxylic acid](/img/structure/B220431.png)
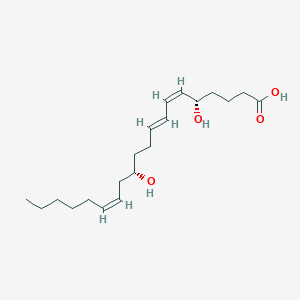
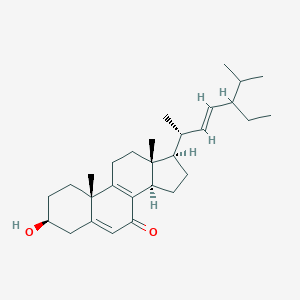
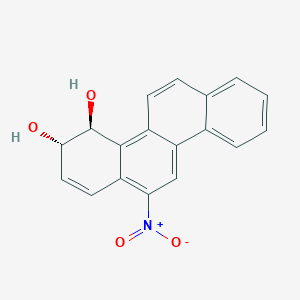
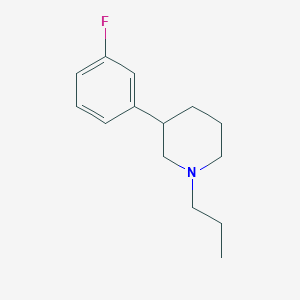
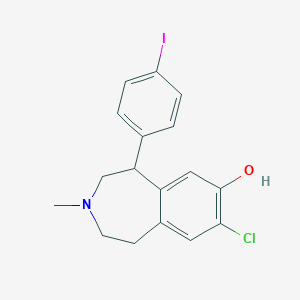
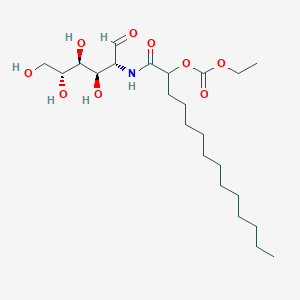
![N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B220561.png)
